molecular formula C10H20Cl2N4O B1402699 4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361114-92-2

4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride

Cat. No.: B1402699
CAS No.: 1361114-92-2
M. Wt: 283.2 g/mol
InChI Key: SWBYTGRDWAGVDM-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” is a derivative of 1,2,4-triazole. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can react with benzyl bromide to form a new compound .

Scientific Research Applications

Molecular Studies and Cancer Research

  • Compounds similar to 4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride have been studied for their molecular stabilities, conformational analyses, and potential anti-cancer properties. For instance, benzimidazole derivatives bearing a 1,2,4-triazole ring have shown promising results in molecular docking studies as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer treatment (Karayel, 2021).

Antimicrobial Activities

  • Some derivatives of 1,2,4-triazole, including those structurally related to the compound , exhibit significant antimicrobial activities. The research on novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, for example, demonstrated good to moderate activities against various microorganisms, highlighting their potential in combating bacterial and fungal infections (Bektaş et al., 2007).

Enzyme Inhibitory Activities

  • Several studies have focused on the enzyme inhibitory activities of 1,2,4-triazole analogues. These compounds have shown potential in inhibiting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are important in treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were evaluated for their inhibition potential against these enzymes (Virk et al., 2018).

Theoretical Analyses

  • Theoretical studies have been conducted to understand the intermolecular interactions of 1,2,4-triazoles. For example, a study on the crystal structure and theoretical analysis of two biologically active derivatives of 1,2,4-triazoles revealed insights into their molecular packing and interaction types, which are vital for understanding their biological functions and potential applications (Shukla et al., 2017).

Properties

IUPAC Name

4-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O.2ClH/c1-15-7-6-14-8-12-13-10(14)9-2-4-11-5-3-9;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBYTGRDWAGVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 2
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 3
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 4
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride

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